molecular formula C11H11NO2 B1246498 Louisianin A

Louisianin A

Cat. No.: B1246498
M. Wt: 189.21 g/mol
InChI Key: WHKQLFRGMDYOMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Louisianin A is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • The Louisianin alkaloid family, including Louisianin A, has been synthesized via a 1,2,4-triazine inverse-electron-demand Diels-Alder approach. This synthesis method is significant for exploring the antibacterial and anticancer properties of these compounds (Catozzi et al., 2009).
  • Another study achieved the first total synthesis of this compound, a critical step in understanding its chemical and biological properties (Ching-Yao Chang, Hui-ming Liu, & T. J. Chow, 2006).

Biological Activity and Potential Uses

  • This compound, along with other members of its family, has displayed notable antibacterial and anticancer activities. These findings are crucial for potential therapeutic applications (Takamatsu et al., 1995).
  • In addition to its anticancer properties, this compound has shown significant inhibition of the growth of testosterone-responsive SC 115 cells. This specificity suggests potential applications in targeted cancer therapies (Komiyama et al., 1995).

Conversion and Derivatives

  • Efficient chemical conversion of this compound to C and D, which are inhibitors of angiogenesis, has been achieved. This conversion is essential for producing quantities sufficient for further biological activity studies (Sunazuka et al., 1997).

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione

InChI

InChI=1S/C11H11NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6H,1,3-5H2,(H,12,14)

InChI Key

WHKQLFRGMDYOMK-UHFFFAOYSA-N

SMILES

C=CCC1=CNC(=O)C2=C1C(=O)CC2

Canonical SMILES

C=CCC1=CNC(=O)C2=C1C(=O)CC2

Synonyms

4-hydroxy-7-(2-propen-1-yl)-1-cyclopenta(c)pyridinone
louisianin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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